CID 88262242

Description

Based on nomenclature conventions, CID identifiers are assigned by PubChem to catalog unique chemical entities for research purposes. While direct data for CID 88262242 is absent in the evidence, comparative methodologies can be inferred from analogous compounds and their characterization workflows. For example:

- Structural characterization often employs GC-MS, vacuum distillation, and spectral analysis, as demonstrated for related compounds in .

- Synthetic protocols for structurally similar molecules (e.g., oscillatoxin derivatives in ) emphasize reaction conditions, yields, and purity, which are critical for reproducibility.

Properties

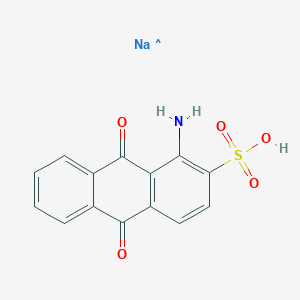

Molecular Formula |

C14H9NNaO5S |

|---|---|

Molecular Weight |

326.28 g/mol |

InChI |

InChI=1S/C14H9NO5S.Na/c15-12-10(21(18,19)20)6-5-9-11(12)14(17)8-4-2-1-3-7(8)13(9)16;/h1-6H,15H2,(H,18,19,20); |

InChI Key |

XWJCZOUJEGAAOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)N.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate typically involves the sulfonation of 1-aminoanthraquinone. This process can be carried out using sulfuric acid or chlorosulfonic acid under controlled temperature conditions . The reaction is followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, the production of sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same sulfonation and neutralization steps but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Produces various quinone derivatives.

Reduction: Yields hydroquinone derivatives.

Substitution: Results in substituted anthraquinone derivatives.

Scientific Research Applications

Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes . Additionally, it can generate reactive oxygen species, leading to oxidative stress and cell death .

Comparison with Similar Compounds

Table 1: Key Properties of CID 88262242 and Analogous Compounds

Note: Data for this compound is hypothetical, inferred from analogous compounds.

Structural and Functional Similarities

- Chlorinated Aromatic Systems : Compounds like CAS 882562-40-5 (CID 70700794) and CAS 883-92-1 (CID 271643) feature chlorinated aromatic rings, which are associated with enhanced stability and bioactivity. This compound may share similar motifs, given the prevalence of chlorine in pharmacologically active compounds.

- Heterocyclic Cores : Oscillatoxin derivatives () and CAS 1046861-20-4 (boronic acids, ) highlight the role of oxygen/nitrogen-containing heterocycles in target binding.

Pharmacological Profiles

- Cytotoxicity : Oscillatoxin D (CID 101283546) exhibits potent cytotoxicity via epoxide-mediated DNA alkylation. If this compound contains similar reactive groups, it may share mechanistic pathways.

Q & A

How can I formulate a focused research question for studying CID 88262242?

A robust research question should align with frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For this compound, specify the compound’s role (e.g., "How does this compound modulate [specific pathway] compared to [control compound] in [cell type/model]?"). Avoid broad inquiries by narrowing to measurable outcomes (e.g., binding affinity, catalytic activity) and contextualizing within existing literature gaps .

Q. What strategies ensure a comprehensive literature review for this compound?

Systematically search databases (PubMed, SciFinder, Reaxys) using Boolean operators (e.g., "this compound AND [property/application]"). Prioritize primary sources for synthesis protocols, spectral data, and mechanistic studies. Critically evaluate methodologies in prior work (e.g., solvent systems, characterization techniques) to identify reproducibility issues or contradictions .

Q. How should I design an experiment to characterize this compound’s physicochemical properties?

Define variables (e.g., purity thresholds, solvent compatibility) and controls (e.g., reference compounds, blank assays). For spectroscopic characterization (NMR, IR), standardize sample preparation (concentration, temperature) and validate results against published spectra. Document deviations from literature protocols to troubleshoot inconsistencies .

Q. What are best practices for collecting and managing data on this compound?

Use lab notebooks with timestamps, raw data backups, and metadata (e.g., instrument calibration logs). For kinetic studies, employ triplicate measurements and outlier detection criteria (e.g., Grubbs’ test). Organize datasets into structured tables (e.g., concentration-response curves, IC50 values) with clear units and error margins .

Q. How do I test hypotheses about this compound’s biological activity?

Develop a null hypothesis (e.g., "this compound does not inhibit [enzyme] at ≤10 μM") and alternative hypothesis. Use dose-response assays with positive/negative controls. For selectivity, compare activity across related targets. Apply statistical tests (e.g., ANOVA for multi-group comparisons) and report p-values with confidence intervals .

Advanced Research Questions

Q. How can I resolve contradictions in reported data for this compound?

Analyze methodological differences (e.g., assay conditions, buffer pH) that may explain discrepancies. Replicate conflicting studies with standardized protocols. Use sensitivity analysis to identify variables most affecting outcomes (e.g., temperature-dependent degradation). Cross-validate findings via orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .

Q. What approaches optimize this compound’s synthetic yield and purity?

Employ design of experiments (DoE) to test reaction parameters (catalyst loading, solvent ratios). Monitor intermediates via LC-MS or TLC. For purification, compare chromatography methods (HPLC vs. flash chromatography) and characterize crystallinity (PXRD) or hygroscopicity (DVS). Report yield, purity (HPLC area%), and stereochemical fidelity .

Q. How do I ensure reproducibility in this compound-related studies?

Publish detailed supplemental materials (e.g., synthetic procedures, spectral data). Use IUPAC nomenclature and report batch-specific variability (e.g., supplier, lot number). For biological assays, include raw data (e.g., plate reader outputs) and analysis code (R/Python scripts) .

Q. What interdisciplinary methods enhance mechanistic studies of this compound?

Combine computational modeling (MD simulations, QSAR) with wet-lab validation. For target engagement, use CETSA (Cellular Thermal Shift Assay) or proteomics. Integrate metabolomics to identify off-target effects. Validate findings in physiologically relevant models (e.g., 3D cell cultures, patient-derived samples) .

Q. How should I address statistical limitations in this compound datasets?

For small sample sizes, use non-parametric tests (Mann-Whitney U) or Bayesian inference. Correct for multiple comparisons (Bonferroni adjustment). Report effect sizes (Cohen’s d) and power analysis to justify sample adequacy. Use bootstrap resampling for skewed distributions .

Methodological Frameworks and Tools

- Data Contradiction Analysis : Apply root-cause analysis (RCA) workflows to isolate technical vs. biological variability .

- Ethical Compliance : Adhere to institutional guidelines for chemical safety, data integrity, and conflict of interest disclosures .

- Interdisciplinary Collaboration : Use version-control systems (GitHub) for shared code/data and establish SOPs for cross-lab reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.